molecular formula C21H23N5O4S B2767981 7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872838-28-3

7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2767981
CAS No.: 872838-28-3
M. Wt: 441.51
InChI Key: CTDIDLPCTNRGON-UHFFFAOYSA-N
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Description

The compound “7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies on compounds with complex structures often focus on their metabolism, excretion, and pharmacokinetics in both human and animal models. For example, research on the metabolism and excretion of a new anxiolytic drug candidate, CP-93,393, in healthy male volunteers, highlighted the drug's biotransformation and pharmacokinetics following oral administration, revealing extensive metabolism and predominant excretion in urine and feces (Prakash et al., 1998). Such studies are crucial for understanding the safety, efficacy, and dosage requirements of new pharmaceutical compounds.

Pharmacodynamics

Research on pharmacodynamics, including dose-limiting toxicities and maximum tolerated doses, is essential for developing new drugs. A phase I study of the Dolastatin 10 analogue TZT-1027 in patients with advanced solid tumors aimed to assess these parameters, providing valuable data for future clinical trials and therapeutic applications (de Jonge et al., 2005).

Toxicity and Environmental Exposure

Studies on toxicity and environmental exposure of chemical compounds, such as organophosphorus and pyrethroid pesticides, shed light on their potential risks to human health, especially in vulnerable populations like children. Research findings from South Australia indicated widespread chronic exposure to these compounds, underscoring the importance of regulatory measures and public health policies (Babina et al., 2012).

Novel Drug Development

The development of novel drugs, such as BMS-690514, an inhibitor targeting various growth factor receptors, involves detailed studies on absorption, metabolism, and excretion. Such research helps in identifying the therapeutic potential of new compounds for treating conditions like non–small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Properties

IUPAC Name

7-(2-methoxyphenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-24-18-16(20(28)25(2)21(24)29)19(31-12-15(27)26-10-6-7-11-26)23-17(22-18)13-8-4-5-9-14(13)30-3/h4-5,8-9H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIDLPCTNRGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC(=O)N4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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